molecular formula C24H26N4O4 B13497570 5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13497570
M. Wt: 434.5 g/mol
InChI Key: CTTVBZFKGMOMBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. The key steps include the formation of the isoindole ring and the attachment of the piperidinedione moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This action results in the modulation of immune responses and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound from which 5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is derived.

    Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.

    Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.

Uniqueness

5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific binding to cereblon and its potent immunomodulatory effects, making it highly effective in treating certain hematological malignancies .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H26N4O4/c1-14(25)19(10-7-15-5-3-2-4-6-15)26-16-8-9-17-18(13-16)24(32)28(23(17)31)20-11-12-21(29)27-22(20)30/h2-6,8-9,13-14,19-20,26H,7,10-12,25H2,1H3,(H,27,29,30)

InChI Key

CTTVBZFKGMOMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC1=CC=CC=C1)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N

Origin of Product

United States

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